molecular formula C12H23N B13596277 1-(4-Methylcyclohexyl)cyclopentan-1-amine

1-(4-Methylcyclohexyl)cyclopentan-1-amine

Cat. No.: B13596277
M. Wt: 181.32 g/mol
InChI Key: BHJMYDGYFRNSIY-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H23N It is a cycloalkane derivative, characterized by a cyclopentane ring substituted with a 4-methylcyclohexyl group and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylcyclohexyl)cyclopentan-1-amine can be synthesized through a multi-step organic synthesis process. One common method involves the alkylation of cyclopentanone with 4-methylcyclohexyl bromide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through distillation or crystallization, and quality control to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, substituted amines.

Scientific Research Applications

1-(4-Methylcyclohexyl)cyclopentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The cycloalkane structure provides rigidity and spatial orientation, affecting the overall molecular conformation and activity.

Comparison with Similar Compounds

    Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.

    4-Methylcyclohexylamine: Contains a cyclohexane ring with a methyl group and an amine group.

Uniqueness: 1-(4-Methylcyclohexyl)cyclopentan-1-amine is unique due to its combined cyclopentane and cyclohexane rings, providing distinct steric and electronic properties

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1-(4-methylcyclohexyl)cyclopentan-1-amine

InChI

InChI=1S/C12H23N/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h10-11H,2-9,13H2,1H3

InChI Key

BHJMYDGYFRNSIY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCCC2)N

Origin of Product

United States

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